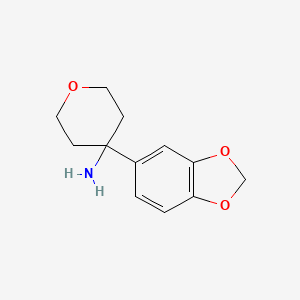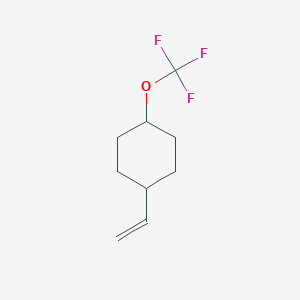
1-Ethenyl-4-(trifluoromethoxy)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenyl-4-(trifluoromethoxy)cyclohexane is an organic compound with the molecular formula C9H13F3O and a molecular weight of 194.19 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a cyclohexane ring, which is further substituted with an ethenyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-ethenyl-4-(trifluoromethoxy)cyclohexane typically involves the introduction of the trifluoromethoxy group and the ethenyl group onto the cyclohexane ring. The specific synthetic routes and reaction conditions can vary, but common methods include:
Halogenation and Substitution: Starting with cyclohexane, halogenation can be performed to introduce a halogen atom, which is then substituted with a trifluoromethoxy group using appropriate reagents.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound. These methods often include the use of catalysts and controlled reaction environments to facilitate the desired transformations.
Chemical Reactions Analysis
1-Ethenyl-4-(trifluoromethoxy)cyclohexane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of specific functional groups.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-Ethenyl-4-(trifluoromethoxy)cyclohexane has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules with specific functional groups.
Biology: In biological research, the compound can be used as a probe to study the interactions of trifluoromethoxy-containing compounds with biological targets.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules with specific pharmacological properties.
Mechanism of Action
The mechanism of action of 1-ethenyl-4-(trifluoromethoxy)cyclohexane involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. The ethenyl group can participate in various chemical reactions, enabling the compound to form covalent bonds with specific targets. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-Ethenyl-4-(trifluoromethoxy)cyclohexane can be compared with other similar compounds, such as:
1-Ethenyl-4-methoxycyclohexane: This compound has a methoxy group instead of a trifluoromethoxy group, resulting in different chemical and physical properties.
1-Ethenyl-4-(trifluoromethyl)cyclohexane: The presence of a trifluoromethyl group instead of a trifluoromethoxy group can lead to variations in reactivity and biological activity.
4-(Trifluoromethoxy)cyclohexanol: This compound contains a hydroxyl group in addition to the trifluoromethoxy group, which can influence its chemical behavior and applications.
Properties
Molecular Formula |
C9H13F3O |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
1-ethenyl-4-(trifluoromethoxy)cyclohexane |
InChI |
InChI=1S/C9H13F3O/c1-2-7-3-5-8(6-4-7)13-9(10,11)12/h2,7-8H,1,3-6H2 |
InChI Key |
OUMLJUJKPONIPQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CCC(CC1)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B12282105.png)

![6-Methoxyimidazo[1,2-A]pyridine-3-carbonitrile](/img/structure/B12282123.png)



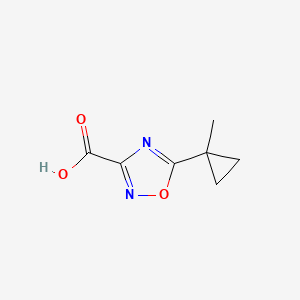
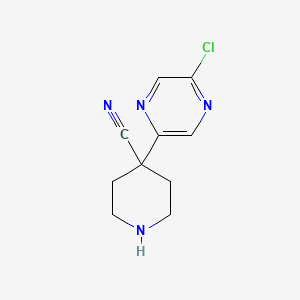
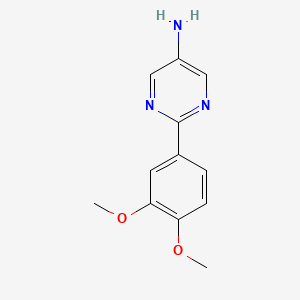

![Boronic acid, B-(4'-formyl[1,1'-biphenyl]-3-yl)-](/img/structure/B12282156.png)

